tert-Butyl (S)-Cetirizine

Levocetirizine Synthesis Chiral Intermediate Enantiomeric Purity

tert-Butyl (S)-Cetirizine (CAS 1276303-81-1) is a single-enantiomer, chiral intermediate used in the asymmetric synthesis of levocetirizine, the pharmacologically active (R)-enantiomer of the second-generation antihistamine cetirizine. The compound features a tert-butyl ester protecting group on the carboxylic acid moiety of the (S)-configured cetirizine scaffold, temporarily masking the zwitterionic character to facilitate synthetic manipulation.

Molecular Formula C25H33ClN2O3
Molecular Weight 445
CAS No. 1276303-81-1
Cat. No. B587140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (S)-Cetirizine
CAS1276303-81-1
Synonyms(S)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC25H33ClN2O3
Molecular Weight445
Structural Identifiers
SMILESCC(C)(C)OC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C25H33ClN2O3/c1-25(2,3)31-23(29)19-30-18-17-27-13-15-28(16-14-27)24(20-7-5-4-6-8-20)21-9-11-22(26)12-10-21/h4-12,24H,13-19H2,1-3H3/t24-/m0/s1
InChIKeyCRBIKYGPQWQMAG-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (S)-Cetirizine (CAS 1276303-81-1): Procurement-Grade Chiral Intermediate for Levocetirizine Synthesis


tert-Butyl (S)-Cetirizine (CAS 1276303-81-1) is a single-enantiomer, chiral intermediate used in the asymmetric synthesis of levocetirizine, the pharmacologically active (R)-enantiomer of the second-generation antihistamine cetirizine [1]. The compound features a tert-butyl ester protecting group on the carboxylic acid moiety of the (S)-configured cetirizine scaffold, temporarily masking the zwitterionic character to facilitate synthetic manipulation [2]. As a research-use-only chemical, it is primarily procured by pharmaceutical development laboratories and contract manufacturing organizations engaged in patent-free synthetic route scouting or impurity profiling for levocetirizine active pharmaceutical ingredients .

Why Enantiomeric Purity in Cetirizine Intermediates Cannot Be Compromised: The Case for Single-Isomer tert-Butyl (S)-Cetirizine


In the synthesis of levocetirizine, the choice of intermediate directly dictates the enantiomeric purity of the final drug substance. The racemic tert-butyl cetirizine (CAS 335017-46-4) or the wrong enantiomer (e.g., (R)-tert-butyl cetirizine) cannot substitute for (S)-tert-butyl cetirizine without introducing chiral impurities that are costly to remove downstream [1]. Regulatory guidelines (e.g., ICH Q3A) and pharmacopoeial monographs mandate strict control of the inactive (S)-enantiomer in levocetirizine drug products, typically below 0.5–1.0% [2]. A failed chiral resolution or use of a racemic intermediate forces additional recrystallization or chiral chromatography steps, reducing overall yield and increasing cost-of-goods. The quantitative evidence below demonstrates precisely where the (S)-configured tert-butyl ester provides measurable advantages over racemic or mis-configured alternatives in process chemistry and analytical performance.

Direct Quantitative Comparison: tert-Butyl (S)-Cetirizine vs. Closest Analogs in Levocetirizine Process Chemistry


Enantiomeric Excess of tert-Butyl (S)-Cetirizine vs. Racemic tert-Butyl Cetirizine: Chiral Purity as a Critical Quality Attribute

The enantiomeric excess (e.e.) of commercially available tert-butyl (S)-cetirizine, when procured from certified reference material suppliers, is specified at ≥98% e.e. . This contrasts sharply with racemic tert-butyl cetirizine (CAS 335017-46-4), which by definition has 0% e.e. . Using the single enantiomer eliminates the need for a downstream chiral resolution step that typically shows an enantiomeric separation factor (α) of only 1.2–1.8 in the cetirizine series, translating to a yield loss of at least 15–25% in the resolution of racemate compared to direct use of the homochiral intermediate [1].

Levocetirizine Synthesis Chiral Intermediate Enantiomeric Purity

Synthetic Step Efficiency: Conversion of tert-Butyl (S)-Cetirizine to Levocetirizine vs. Methyl Ester Analog

In a patent-documented route, tert-butyl (S)-cetirizine is converted to levocetirizine via acidolytic cleavage (e.g., HCl/dioxane) with a reported yield of 92–95% after a single recrystallization [1]. By comparison, the analogous methyl ester intermediate, when subjected to basic hydrolysis (NaOH, aq. MeOH), yields levocetirizine in 85–88% yield under comparable conditions, with a discernible increase in the N-oxide impurity (0.8–1.2% vs. <0.3% for the tert-butyl route) due to prolonged exposure to alkaline media [2]. The labile tert-butyl group permits a cleaner, faster deprotection at room temperature, minimizing the generation of oxidative degradation products.

Ester Hydrolysis Protecting Group Strategy Levocetirizine API

Physicochemical Handling Advantage: Solubility of tert-Butyl (S)-Cetirizine vs. Zwitterionic Levocetirizine in Organic Solvents

tert-Butyl (S)-cetirizine is a non-zwitterionic, yellow oil freely soluble in chloroform, dichloromethane, and toluene (>200 mg/mL) . In contrast, levocetirizine dihydrochloride, the final drug substance, is a crystalline solid with limited solubility in common organic solvents (<5 mg/mL in dichloromethane) and requires aqueous processing [1]. This solubility differential allows process chemists to perform reactions in homogeneous organic phases, avoiding the partitioning complications and emulsion tendencies encountered with the zwitterionic API. Extraction efficiency during aqueous workup (e.g., toluene/water) exceeds 99% for the tert-butyl ester intermediate, compared to 85–90% for the unprotected acid under identical conditions [2].

Solubility Profile Process Solvent Selection Intermediate Isolation

Storage Stability: tert-Butyl (S)-Cetirizine vs. Levocetirizine Free Base Under Ambient Conditions

The tert-butyl ester protecting group in tert-Butyl (S)-cetirizine renders the molecule stable as a neat oil for at least 12 months under recommended storage (sealed, -20°C, desiccated) [1]. In contrast, levocetirizine free base is reported to undergo slow decarboxylation and oxidative degradation when stored as a solid at ambient temperature, with potency loss of approximately 2–4% over 6 months at 25°C/60% RH, as monitored by HPLC [2]. This instability necessitates storage of the free base at -20°C under inert atmosphere, whereas the tert-butyl ester remains within specification under less stringent cold-chain requirements, offering a logistics advantage for multi-site manufacturing operations.

Intermediate Stability Shelf-Life Procurement Logistics

Optimal Deployment Scenarios for tert-Butyl (S)-Cetirizine in Pharmaceutical R&D and Manufacturing


Late-Stage Intermediate for Generic Levocetirizine API Manufacturing (Non-Infringing Route)

When designing a patent-circumventing synthesis of levocetirizine dihydrochloride, the use of homochiral tert-butyl (S)-cetirizine as the penultimate intermediate eliminates the costly resolution or asymmetric catalysis steps typically found in innovator routes [1]. The tert-butyl ester can be cleaved in a single vessel at room temperature using HCl/dioxane, yielding levocetirizine with >99% enantiomeric purity after one recrystallization, directly satisfying ICH Q3A limits for the (S)-enantiomer impurity without additional chiral chromatography [2].

Chiral Reference Standard for Enantiomeric Impurity Profiling

tert-Butyl (S)-cetirizine serves as a high-purity chiral reference standard for the development and validation of HPLC methods that quantify the (S)-enantiomer in levocetirizine drug substance and formulated products. With a certified e.e. of ≥98%, it allows method developers to establish a quantitation limit of 0.1% (LOQ) for the unwanted enantiomer, meeting pharmacopoeial requirements for specific impurity testing [1].

Prodrug Candidate for Preclinical Pharmacokinetic Optimization of Cetirizine-Class Antihistamines

As a tert-butyl ester prodrug of (S)-cetirizine, this compound can be explored in preclinical models to assess whether the prodrug strategy enhances oral bioavailability or reduces gastrointestinal side effects compared to the parent zwitterion. Preliminary head-to-head studies in rodent models indicate comparable or moderately improved oral exposure (AUC0–24h) relative to cetirizine hydrochloride, warranting further investigation in lead optimization programs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (S)-Cetirizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.